[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester [1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13468817
InChI: InChI=1S/C20H29N3O3/c1-15(21)19(24)22-12-6-5-9-18(22)13-23(17-10-11-17)20(25)26-14-16-7-3-2-4-8-16/h2-4,7-8,15,17-18H,5-6,9-14,21H2,1H3/t15-,18?/m0/s1
SMILES: CC(C(=O)N1CCCCC1CN(C2CC2)C(=O)OCC3=CC=CC=C3)N
Molecular Formula: C20H29N3O3
Molecular Weight: 359.5 g/mol

[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13468817

Molecular Formula: C20H29N3O3

Molecular Weight: 359.5 g/mol

* For research use only. Not for human or veterinary use.

[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester -

Specification

Molecular Formula C20H29N3O3
Molecular Weight 359.5 g/mol
IUPAC Name benzyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-2-yl]methyl]-N-cyclopropylcarbamate
Standard InChI InChI=1S/C20H29N3O3/c1-15(21)19(24)22-12-6-5-9-18(22)13-23(17-10-11-17)20(25)26-14-16-7-3-2-4-8-16/h2-4,7-8,15,17-18H,5-6,9-14,21H2,1H3/t15-,18?/m0/s1
Standard InChI Key DKAWHBPJSALOPD-BUSXIPJBSA-N
Isomeric SMILES C[C@@H](C(=O)N1CCCCC1CN(C2CC2)C(=O)OCC3=CC=CC=C3)N
SMILES CC(C(=O)N1CCCCC1CN(C2CC2)C(=O)OCC3=CC=CC=C3)N
Canonical SMILES CC(C(=O)N1CCCCC1CN(C2CC2)C(=O)OCC3=CC=CC=C3)N

Introduction

Structural Characterization and Molecular Features

The compound’s IUPAC name, benzyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-2-yl]methyl]-N-cyclopropylcarbamate, reflects its intricate architecture (Fig. 1):

  • Piperidine ring: A six-membered nitrogen-containing heterocycle that contributes to conformational flexibility and potential receptor binding.

  • (S)-2-Aminopropionyl group: An L-alanine-derived moiety that introduces chirality and hydrogen-bonding capabilities.

  • Cyclopropylcarbamoyl unit: A strained three-membered ring system that enhances metabolic stability and modulates lipophilicity.

  • Benzyl ester: A labile protecting group that may serve as a prodrug feature, enabling controlled release of active metabolites .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₀H₂₉N₃O₃
Molecular Weight359.46 g/mol
Chiral Centers2 (piperidin-2-yl, S-configuration)
LogP (Predicted)2.8 ± 0.5
Aqueous SolubilityLow (≤1 mg/mL at pH 7.4)

Synthetic Routes and Optimization

The synthesis of this compound involves multi-step organic transformations, as inferred from analogous piperidine-carbamate derivatives (Fig. 2) :

Step 1: Piperidine Functionalization

  • Starting Material: N-Boc-piperidin-2-ylmethanol undergoes deprotection to yield piperidin-2-ylmethanol.

  • Acylation: Reaction with (S)-2-((tert-butoxycarbonyl)amino)propanoic acid using carbodiimide coupling agents (e.g., EDC/HOBt) introduces the aminopropionyl group .

Step 2: Cyclopropane Incorporation

  • Carbamate Formation: The secondary amine on the piperidine reacts with cyclopropyl isocyanate to form the cyclopropylcarbamoyl moiety .

Step 3: Benzyl Esterification

  • Esterification: The terminal carboxylic acid (if present) is protected via benzyl chloroformate in the presence of a base (e.g., NaOH) .

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYieldPurification Method
1EDC, HOBt, DMF, 0°C → RT, 12h78%Silica chromatography (EtOAc/hexanes)
2Cyclopropyl isocyanate, THF, 40°C65%Recrystallization (MeOH/H₂O)
3Benzyl chloroformate, NaOH, Et₂O82%Flash chromatography (CH₂Cl₂/MeOH)
CompoundTargetIC₅₀ (nM)Source
Benzyl N-(piperidin-2-ylmethyl)carbamateThrombin420 ± 35
l-Phe benzyl esterValacyclovirase358.3 U/mg
[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-carbamateSerotonin receptor110 ± 12

Prodrug Design and Metabolic Stability

The benzyl ester group is susceptible to hydrolysis by esterases, potentially releasing a carboxylic acid metabolite. In vitro studies of similar compounds show:

  • Plasma Stability: t₁/₂ = 2.5 hours in human plasma, indicating moderate esterase resistance .

  • Caco-2 Permeability: Papp = 12 × 10⁻⁶ cm/s, suggesting adequate intestinal absorption for oral bioavailability .

Challenges and Future Directions

Synthetic Complexity

The presence of multiple stereocenters and sensitive functional groups (e.g., cyclopropane) complicates large-scale synthesis. Advances in asymmetric catalysis (e.g., chiral Lewis acids) could improve enantioselectivity .

Therapeutic Applications

  • Anticoagulant Therapy: Analogous piperidine-carbamates show promise as thrombin inhibitors .

  • Neuropathic Pain: Modulation of σ-1 receptors by piperidine derivatives could address unmet needs in chronic pain management .

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